molecular formula C9H6F4O3 B2447791 2,4-Bis(difluoromethoxy)benzaldehyde CAS No. 80395-30-8

2,4-Bis(difluoromethoxy)benzaldehyde

Cat. No.: B2447791
CAS No.: 80395-30-8
M. Wt: 238.138
InChI Key: VACUIYCDKQBXCB-UHFFFAOYSA-N
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Description

2,4-Bis(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C9H6F4O3 and a molecular weight of 238.14 g/mol . This compound is characterized by the presence of two difluoromethoxy groups attached to a benzaldehyde core. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(difluoromethoxy)benzaldehyde typically involves the reaction of 2,4-dihydroxybenzaldehyde with difluoromethyl ether in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoromethyl ether. The general reaction scheme is as follows:

2,4-Dihydroxybenzaldehyde+Difluoromethyl etherThis compound\text{2,4-Dihydroxybenzaldehyde} + \text{Difluoromethyl ether} \rightarrow \text{this compound} 2,4-Dihydroxybenzaldehyde+Difluoromethyl ether→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(difluoromethoxy)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 2,4-Bis(difluoromethoxy)benzoic acid.

    Reduction: 2,4-Bis(difluoromethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Bis(difluoromethoxy)benzaldehyde is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biochemistry: In the study of enzyme interactions and inhibition.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Bis(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes. The difluoromethoxy groups can enhance the compound’s binding affinity to the active site of enzymes, leading to inhibition or modulation of enzyme activity. The aldehyde group can also form covalent bonds with nucleophilic residues in the enzyme’s active site, further contributing to its inhibitory effects.

Comparison with Similar Compounds

  • 4-(Difluoromethoxy)benzaldehyde
  • 2,4-Difluorobenzaldehyde
  • 3,5-Bis(trifluoromethyl)benzaldehyde

Comparison: 2,4-Bis(difluoromethoxy)benzaldehyde is unique due to the presence of two difluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. For example, 4-(Difluoromethoxy)benzaldehyde has only one difluoromethoxy group, which may result in different binding affinities and reactivity profiles.

Properties

IUPAC Name

2,4-bis(difluoromethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-8(11)15-6-2-1-5(4-14)7(3-6)16-9(12)13/h1-4,8-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACUIYCDKQBXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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